molecular formula C10H10O3 B195077 2,3-dihydro-5-benzofuranacetic acid CAS No. 69999-16-2

2,3-dihydro-5-benzofuranacetic acid

Cat. No.: B195077
CAS No.: 69999-16-2
M. Wt: 178.18 g/mol
InChI Key: LALSYIKKTXUSLG-UHFFFAOYSA-N
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Description

2,3-dihydro-5-benzofuranacetic acid is a chemical compound with the molecular formula C10H10O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly methods such as fast pyrolysis of biomass. This method not only yields high-quality bio-oil but also produces valuable chemical compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-dihydro-5-benzofuranacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

    Benzofuran: A parent compound with a similar structure but lacking the acetic acid moiety.

    2,3-Dihydrobenzofuran: A closely related compound with similar biological activities.

    5-Benzofuranacetic acid: Another derivative with comparable properties.

Uniqueness: 2,3-dihydro-5-benzofuranacetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its acetic acid moiety enhances its solubility and reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALSYIKKTXUSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372077
Record name (2,3-Dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69999-16-2
Record name 2,3-Dihydro-5-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69999-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrobenzofuran-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) was heated at reflux in a solution of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml) and water (4.5 ml). After 3 hours the reaction mixture was cooled and added to water. The product was extracted with ethyl acetate and the combined extracts washed five times with water. The organic solution was then extracted with aqueous saturated sodium bicarbonate solution. The aqueous solution was then acidified and extracted with ethyl acetate. The combined extracts were dried over sodium sulfate and evaporated to give a residue which was recrystallized from acetone/hexane to give 2,3-dihydrobenzofuran-5-ylacetic acid, m.p.--96°-98° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications to the 2,3-dihydrobenzofuran-5-acetic acid scaffold were found to improve anti-inflammatory activity?

A1: Research indicates that introducing a methyl group at the alpha position of the acetic acid functionality within the 2,3-dihydrobenzofuran-5-acetic acid structure enhances anti-inflammatory activity. Specifically, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a) demonstrated the most potent activity within the tested series. This finding highlights the importance of the α-methyl group in potentially increasing the molecule's interaction with its biological target. []

Q2: What in vivo model was used to assess the anti-inflammatory activity of these compounds, and what were the results?

A2: The carrageenan-induced edema model was employed as a preliminary screening test to evaluate the anti-inflammatory activity of the 2,3-dihydrobenzofuran-5-acetic acid derivatives. [] While the abstract doesn't detail specific results for each compound, it highlights that the introduction of the α-methyl group significantly increased potency in reducing carrageenan-induced inflammation. This suggests that these compounds might interfere with inflammatory pathways activated by carrageenan, potentially by inhibiting the production or action of inflammatory mediators.

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